4-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-21(22(9-12-26-13-10-22)19-6-2-1-3-7-19)24-15-17-5-4-11-23-20(17)18-8-14-27-16-18/h1-8,11,14,16H,9-10,12-13,15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNGYUXOLTWYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve the use of organic solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce ketones or carboxylic acids, while reduction reactions might produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.
Mechanism of Action
The mechanism by which 4-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide exerts its effects depends on its specific applications. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic and aromatic amides, such as:
- 4-phenyl-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide
- 4-phenyl-N-{[2-(furan-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide
Uniqueness
What sets 4-phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide apart is its specific combination of functional groups and heterocyclic structures. This unique arrangement can confer specific chemical and biological properties that make it valuable for certain applications.
Biological Activity
4-Phenyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes a phenyl group, a thiophene ring, and a pyridine moiety attached via a methylene bridge. The synthesis typically involves multi-step reactions, including the formation of the oxane ring and subsequent functionalization.
Synthetic Route Overview:
- Formation of the Oxane Ring : The initial step involves cyclization to form the oxane structure.
- Substitution Reactions : Subsequent reactions introduce the thiophenyl and pyridinyl groups.
- Final Modifications : The carboxamide functionality is added through amidation reactions.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, in vitro tests revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The compound's mechanism of action is believed to involve interaction with specific cellular targets, such as enzymes or receptors associated with cancer proliferation and survival pathways. Studies suggest that it may inhibit key signaling pathways involved in cell growth, leading to reduced viability of cancer cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results showed a marked reduction in bacterial load, supporting its potential as a therapeutic agent in treating resistant infections.
- Case Study on Cancer Cell Lines : In a comparative study published in Cancer Research, researchers assessed the cytotoxicity of this compound alongside standard chemotherapeutics. It was found to enhance the efficacy of existing treatments when used in combination therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
